molecular formula C15H11NO2S B13926364 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde

4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde

Cat. No.: B13926364
M. Wt: 269.3 g/mol
InChI Key: JMHOPKHFAZVIQA-UHFFFAOYSA-N
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Description

4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is a heterocyclic compound that features both a quinoline and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. The quinoline ring is known for its biological activity, while the thiophene ring is often found in compounds with electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with quinoline aldehydes. The reaction typically requires a catalyst and is carried out under reflux conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-(5-(Carboxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde.

    Reduction: Formation of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is unique due to the combination of the quinoline and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

4-[5-(hydroxymethyl)thiophen-2-yl]quinoline-6-carbaldehyde

InChI

InChI=1S/C15H11NO2S/c17-8-10-1-3-14-13(7-10)12(5-6-16-14)15-4-2-11(9-18)19-15/h1-8,18H,9H2

InChI Key

JMHOPKHFAZVIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=O)C3=CC=C(S3)CO

Origin of Product

United States

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